molecular formula C18H21Cl3N4O4S B13776409 Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- CAS No. 70865-32-6

Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-

Cat. No.: B13776409
CAS No.: 70865-32-6
M. Wt: 495.8 g/mol
InChI Key: KYDCGDFUABSMKI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- is a complex organic compound with a molecular formula of C18H21Cl3N4O4S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- involves multiple steps. One common method includes the diazotization of 4-amino-2,5-dichlorobenzenesulfonamide followed by coupling with N,N-bis(2-hydroxyethyl)aniline. The reaction is typically carried out in an acidic medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes strict control of reaction conditions such as temperature, pH, and reactant concentrations to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH within cells, and its inhibition can disrupt cellular processes, leading to apoptosis in cancer cells. The compound binds to the active site of CA IX, preventing its normal function and thereby inducing cell death .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-
  • Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-chloro-N-(2-chloroethyl)-
  • Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-methyl)-

Uniqueness

The uniqueness of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CA IX selectively makes it a valuable compound in cancer research .

Properties

CAS No.

70865-32-6

Molecular Formula

C18H21Cl3N4O4S

Molecular Weight

495.8 g/mol

IUPAC Name

4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-2,5-dichloro-N-(2-chloroethyl)benzenesulfonamide

InChI

InChI=1S/C18H21Cl3N4O4S/c19-5-6-22-30(28,29)18-12-15(20)17(11-16(18)21)24-23-13-1-3-14(4-2-13)25(7-9-26)8-10-27/h1-4,11-12,22,26-27H,5-10H2

InChI Key

KYDCGDFUABSMKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)NCCCl)Cl)N(CCO)CCO

Origin of Product

United States

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